

Phylogenetic Analysis of G2P[1] Rotavirus Genome Segments: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GZ22-4

Cat. No.: B15556755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the phylogenetic analysis of G2P[1] rotavirus genome segments. Understanding the genetic evolution and diversity of G2P[1] strains is crucial for vaccine development, molecular epidemiology, and tracking the emergence of novel or reassortant viruses.

Introduction to G2P[1] Rotavirus

Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children worldwide. The virus has a segmented genome consisting of 11 double-stranded RNA segments, which allows for genetic reassortment during co-infection, contributing to its vast genetic diversity. The classification of rotaviruses is based on the two outer capsid proteins, VP7 (G-type) and VP4 (P-type). The G2P[1] genotype is one of the most common combinations globally.[2] The majority of G2P[1] strains possess a DS-1-like genomic constellation, denoted as G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2.[3][4] Phylogenetic analysis of each of the 11 gene segments is essential to understand the evolutionary dynamics, identify reassortment events, and monitor the circulation of different genetic lineages.[5]

Data Presentation

The genetic diversity within G2P[1] rotaviruses can be quantified by comparing the nucleotide and amino acid sequences of their 11 gene segments. The following tables summarize representative data on the percentage identity observed in various studies.

Table 1: Nucleotide Sequence Identity (%) of G2P[1] Rotavirus Genome Segments from a Study in Kenya.[6]

Genome Segment	Percentage Nucleotide Similarity
VP1	93.9–100
VP2	97.2–100
VP3	85–100
VP4	94.3–100
VP6	94.0–100
VP7	94.3–100
NSP1	93–100
NSP2	93–100
NSP3	93–100
NSP4	85–100
NSP5	93–100

Table 2: Amino Acid Sequence Identity (%) of G2P[1] Rotavirus Genome Segments from a Study in Kenya.[6]

Genome Segment	Percentage Amino Acid Similarity
VP1	98.0–100
VP2	99.2–100
VP3	Not Reported
VP4	96.8–100
VP6	96.0–100
VP7	96.3–100
NSP1	Not Reported
NSP2	Not Reported
NSP3	Not Reported
NSP4	Not Reported
NSP5	Not Reported

Table 3: Nucleotide and Amino Acid Sequence Identity (%) of G2P[1] RVA Strains from a 2022 Study in China.

Gene Segment	Nucleotide Sequence Identity (%)	Amino Acid Sequence Identity (%)
VP1	96.1–100	Not Reported
VP2	96.1–100	Not Reported
VP3	87–100	Not Reported
VP4	96.1–99.9	95.3–99.9
VP6	96.1–100	Not Reported
VP7	>94.8	>94.7
NSP1-NSP3, NSP5	94.7–100	Not Reported
NSP4	82.1–100	Not Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phylogenetic analysis of G2P[1] rotavirus genome segments.

Protocol 1: Viral RNA Extraction from Stool Samples

This protocol describes the extraction of high-quality rotavirus dsRNA from fecal specimens, a critical first step for downstream molecular analyses.

Materials:

- 10% (w/v) stool suspension in phosphate-buffered saline (PBS)
- QIAamp Viral RNA Mini Kit (Qiagen) or similar
- Microcentrifuge
- Vortex mixer
- Nuclease-free water

Procedure:

- Prepare a 10% (w/v) suspension of the stool sample in PBS.
- Vortex the suspension vigorously for 1 minute to homogenize.
- Clarify the suspension by centrifuging at 13,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant, avoiding the pelleted debris.
- Proceed with RNA extraction using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
- Elute the viral RNA in 50-60 µL of nuclease-free water.
- Store the extracted RNA at -80°C until further use.

Protocol 2: Full-Length Amplification of all 11 Genome Segments via RT-PCR

This protocol utilizes a set of universal primers to amplify the entire coding regions of all 11 rotavirus gene segments in a one-step RT-PCR reaction.

Materials:

- Extracted viral RNA
- One-Step RT-PCR Kit (e.g., Qiagen OneStep RT-PCR Kit)
- Universal Rotavirus Primers (see Table 4)
- Thermal cycler
- Agarose gel electrophoresis system

Table 4: Universal Primers for Full-Length Amplification of Rotavirus Gene Segments.

Gene	Primer Name	Primer Sequence (5' to 3')
All	Beg-S	GGCTTTTAAAAGCGCTGCA G
All	End-S	GTCACATCATACAATTCTAAT CTAAG
VP1	Con3	TGGCTTCGCCATTTTATAGA CA
VP1	Con2	ATTGATGGTAAATCATAGGTT C
VP2	Beg-VP2	GGCTTTTAAAAGCGCTGCAG ATGGGGAATGC
VP2	End-VP2	GTCACATCATACAATTCTAAT CTAAGTTAT
VP3	Beg-VP3	GGCTTTTAAAAGCGCTGCA GATGGCTTCACTC
VP3	End-VP3	GTCACATCATACAATTCTAAT CTAAGTTATTA
VP4	Beg-VP4	GGCTTTTAAAAGCGCTGCA GATGGCTTCGCTC
VP4	End-VP4	GTCACATCATACAATTCTAAT CTAAGTTATGA
VP6	Beg-VP6	GGCTTTTAAAAGCGCTGCA GATGGAATCTACA
VP6	End-VP6	GTCACATCATACAATTCTAAT CTAAGTTATCA
VP7	Beg-VP7	GGCTTTTAAAAGCGCTGCA GATGGATGGTCTC
VP7	End-VP7	GTCACATCATACAATTCTAAT CTAAGTTATTA

NSP1	Beg-NSP1	GGCTTTTAAAAGCGCTGCA GATGGAGTACTTC
NSP1	End-NSP1	GTCACATCATACAATTCTAAT CTAAGTTATTT
NSP2	Beg-NSP2	GGCTTTTAAAAGCGCTGCA GATGGAAAATATG
NSP2	End-NSP2	GTCACATCATACAATTCTAAT CTAAGTTATCA
NSP3	Beg-NSP3	GGCTTTTAAAAGCGCTGCA GATGGCTTCATTA
NSP3	End-NSP3	GTCACATCATACAATTCTAAT CTAAGTTATTC
NSP4	Beg-NSP4	GGCTTTTAAAAGCGCTGCA GATGGAAGTTCTA
NSP4	End-NSP4	GTCACATCATACAATTCTAAT CTAAGTTATTA
NSP5	Beg-NSP5	GGCTTTTAAAAGCGCTGCA GATGGAGCAAATG
NSP5	End-NSP5	GTCACATCATACAATTCTAAT CTAAGTTATGA

Procedure:

- Set up the one-step RT-PCR reaction as follows (50 µL total volume):
 - 5x RT-PCR Buffer: 10 µL
 - dNTP Mix (10 mM each): 2 µL
 - Forward Primer (10 µM): 2 µL
 - Reverse Primer (10 µM): 2 µL

- RT-PCR Enzyme Mix: 2 µL
- Extracted RNA: 5 µL
- Nuclease-free water: to 50 µL
- Perform the thermal cycling with the following conditions:
 - Reverse Transcription: 50°C for 30 minutes
 - Initial PCR Activation: 95°C for 15 minutes
 - 35-40 Cycles:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 50-55°C for 30 seconds (optimize for specific primer pairs)
 - Extension: 72°C for 1-3 minutes (adjust based on expected amplicon size)
 - Final Extension: 72°C for 10 minutes
- Analyze the RT-PCR products by agarose gel electrophoresis to confirm the amplification of the correct-sized fragments.
- Purify the PCR products for sequencing.

Protocol 3: Whole Genome Sequencing using Illumina MiSeq

This protocol outlines the general steps for preparing the amplified rotavirus gene segments for next-generation sequencing on an Illumina MiSeq platform.

Materials:

- Purified PCR products of all 11 gene segments
- NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® or similar

- Agencourt AMPure XP beads
- Qubit Fluorometer
- Bioanalyzer
- Illumina MiSeq System and reagents

Procedure:

- Library Preparation:
 - Pool the purified PCR products for each sample.
 - Fragment the pooled amplicons to the desired size (e.g., 300-400 bp).
 - Perform end-repair, A-tailing, and adapter ligation using a library preparation kit according to the manufacturer's protocol.
 - Purify the ligation products using AMPure XP beads.
 - Amplify the library with a limited number of PCR cycles to add indexes and enrich for adapter-ligated fragments.
 - Purify the final library using AMPure XP beads.
- Library Quantification and Quality Control:
 - Quantify the library concentration using a Qubit Fluorometer.
 - Assess the library size distribution using a Bioanalyzer.
- Sequencing:
 - Pool the indexed libraries from multiple samples.
 - Denature and dilute the pooled library to the final loading concentration.
 - Load the library onto the MiSeq reagent cartridge.

- Perform sequencing on the Illumina MiSeq instrument according to the manufacturer's instructions.

Protocol 4: Phylogenetic Analysis using MEGA X

This protocol describes the steps for constructing a phylogenetic tree from the obtained sequence data using the MEGA X software.

Materials:

- Assembled and curated FASTA sequences for each gene segment
- MEGA X (Molecular Evolutionary Genetics Analysis) software

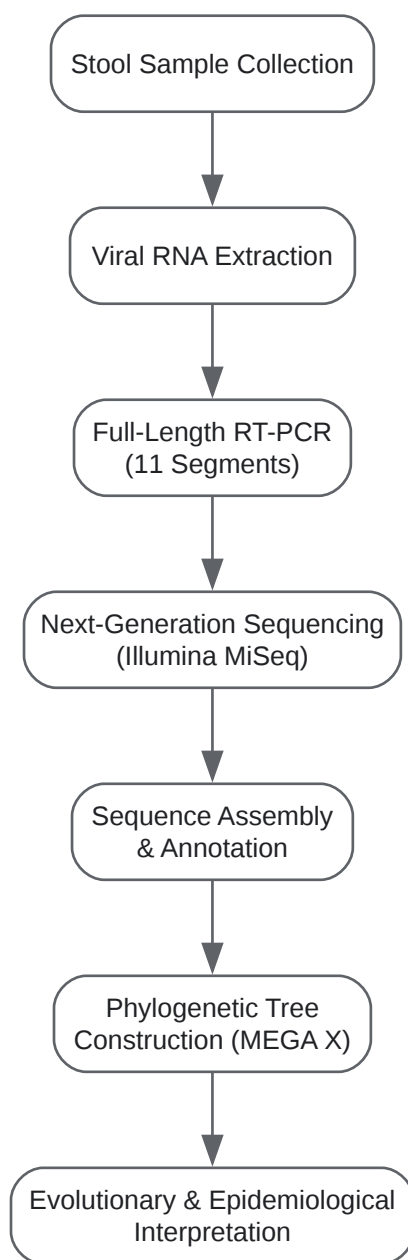
Procedure:

- Data Input and Alignment:
 - Launch MEGA X and open the FASTA file containing the sequences for a specific gene segment.
 - Align the sequences using either ClustalW or MUSCLE, which are integrated into MEGA X. Visually inspect and manually edit the alignment if necessary.
- Find Best DNA/Protein Model:
 - Under the "Models" menu, select "Find Best DNA/Protein Model (ML)". This will help determine the most appropriate substitution model for your data.
- Phylogenetic Tree Construction:
 - Under the "Phylogeny" menu, select "Construct/Test Maximum Likelihood Tree".
 - In the analysis preferences window, select the best-fit model identified in the previous step.
 - Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

- Run the analysis.
- Tree Visualization and Interpretation:
 - The resulting phylogenetic tree will be displayed.
 - Customize the tree appearance (e.g., branch styles, labels, colors) for clarity.
 - Analyze the clustering of sequences to infer evolutionary relationships and identify different lineages.

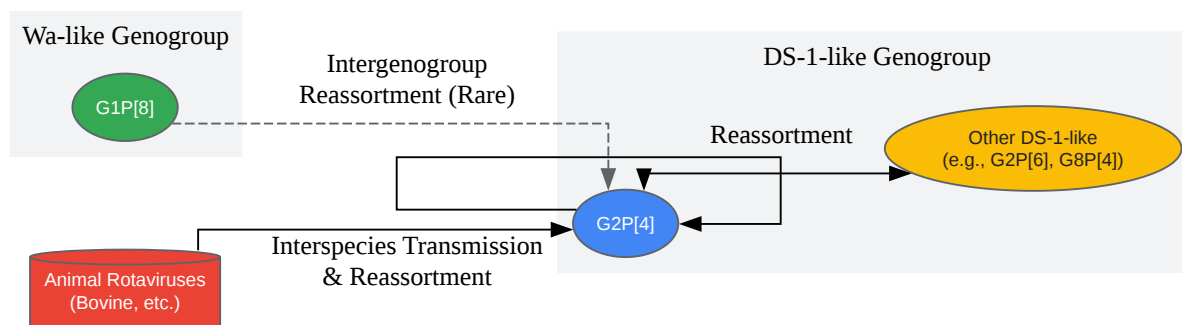
Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified representation of the evolutionary relationships of G2P[1] rotaviruses.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for phylogenetic analysis of G2P[1] rotavirus.



[Click to download full resolution via product page](#)

Caption: Simplified evolutionary dynamics of G2P[1] rotavirus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medrxiv.org [medrxiv.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains [mdpi.com]
- 6. Amplification of all 11 RNA segments of group A rotaviruses based on reverse transcription polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phylogenetic Analysis of G2P[1] Rotavirus Genome Segments: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556755#phylogenetic-analysis-of-g2p-rotavirus-genome-segments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com